![molecular formula C14H10Cl2N4OS B6530368 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1020489-46-6](/img/structure/B6530368.png)

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

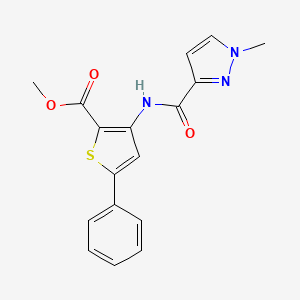

The compound “N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine was achieved in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .Molecular Structure Analysis

The structure of similar compounds has been established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . It crystallizes in an orthorhombic crystal system with Pbca as space group .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst for certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound “Ethanone, 1-(2,4-dichlorophenyl)-” has a molecular weight of 204.053 .Mecanismo De Acción

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide is believed to act as an insecticide and fungicide by inhibiting the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It is also believed to act as an antioxidant by scavenging free radicals, which can cause damage to cells and tissues. In addition, it has been shown to inhibit the growth of certain types of cancer cells.

Biochemical and Physiological Effects

This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to act as an antioxidant, scavenging free radicals and preventing damage to cells and tissues. In addition, it has been shown to inhibit the growth of certain types of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide has several advantages and limitations for lab experiments. One of the main advantages is its high purity, which makes it suitable for use in various laboratory experiments. In addition, it is relatively inexpensive and easy to synthesize. However, it is important to note that this compound can be toxic and can cause adverse effects in humans if not used properly. It is also important to consider the potential effects of this compound on the environment, as it can be toxic to certain species of plants and animals.

Direcciones Futuras

The potential applications of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide are numerous and varied, and there are many possible future directions for research. One potential direction is to further explore its potential as an insecticide and fungicide, as well as its potential to inhibit the growth of certain types of cancer cells. In addition, further research could be conducted on its ability to act as an antioxidant and its potential to inhibit the activity of certain enzymes. Finally, further research could be conducted on its effects on the environment, as well as its potential to cause adverse effects in humans.

Métodos De Síntesis

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide can be synthesized via several methods, including the reaction of 2,4-dichlorophenylthiourea with 1-methyl-1H-pyrazole-3-carboxylic acid in aqueous ethanol, the reaction of 2,4-dichlorophenylthiourea with 1-methyl-1H-pyrazole-3-carboxylic acid in glacial acetic acid, and the reaction of 2,4-dichlorophenylthiourea with 1-methyl-1H-pyrazole-3-carboxylic acid in dimethylformamide. The most common method, however, is the reaction of 2,4-dichlorophenylthiourea with 1-methyl-1H-pyrazole-3-carboxylic acid in glacial acetic acid. This method yields this compound in high purity and yields of up to 95%.

Aplicaciones Científicas De Investigación

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide has been studied extensively for its potential applications in drug development, as well as its ability to act as an insecticide and fungicide. It has been used in numerous research studies, including studies on its antifungal activity, insecticidal activity, and its effects on plant growth and development. In addition, this compound has been studied for its potential to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been used in studies on its ability to act as an antioxidant and its ability to inhibit the growth of certain types of cancer cells.

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to work safely with the chemical product. For a similar compound, “2,4-Dichloroacetophenone”, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Propiedades

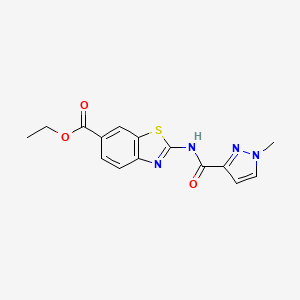

IUPAC Name |

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N4OS/c1-20-5-4-11(19-20)13(21)18-14-17-12(7-22-14)9-3-2-8(15)6-10(9)16/h2-7H,1H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWGBMMOHJXLDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530289.png)

![N-[(2E)-6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530297.png)

![N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6530301.png)

![4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B6530304.png)

![1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6530335.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530339.png)

![2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530369.png)